molecular formula C11H14ClN B12287882 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine

1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine

Cat. No.: B12287882
M. Wt: 195.69 g/mol
InChI Key: WOQGGJZUMQXWNG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine is a cyclobutane-based amine derivative featuring a 4-chlorobenzyl substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.68 g/mol (calculated). The compound’s SMILES notation is ClC1=CC=C(C=C1)CC2(CCC2)N, indicating the spatial arrangement of the benzyl and amine groups on the cyclobutane .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11/h2-5H,1,6-8,13H2

InChI Key

WOQGGJZUMQXWNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Reduction of Nitrile Precursors

The most well-documented method involves the reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile using lithium aluminium hydride (LAH).

Procedure :

  • Starting Material : 1-(4-Chlorophenyl)cyclobutanecarbonitrile (985 mg, 5.14 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 22 mL) under nitrogen.
  • Reduction : LAH (2.4 M in THF, 5.4 mL, 12.8 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours.
  • Quenching : The reaction is quenched with water (490 μL) and 1 M NaOH (516 μL), then filtered and concentrated.
  • Purification : Flash chromatography using ammoniacal methanol in dichloromethane (3–10% gradient) yields the amine as a yellow oil (715 mg, 71%).

Key Data :

Parameter Value
Yield 71%
Purity (LCMS) m/z 196.2 [M+H]⁺
Reaction Time 2 hours

This method is favored for its simplicity and high yield, though it requires strict inert conditions to prevent side reactions.

Alternative Methods: Hydrochloride Salt Formation

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid gas in organic solvents.

Procedure :

  • Acid Addition : Gaseous HCl is purged into a solution of 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine in dichloromethane or ethanol.
  • Crystallization : The mixture is cooled to 0°C, inducing precipitation of the hydrochloride salt.
  • Filtration : The solid is filtered, washed with cold solvent, and dried under vacuum.

Key Data :

Parameter Value
Molecular Weight 232.15 g/mol
Solubility >50 mg/mL in water

This method enhances compound stability for pharmaceutical formulations.

Reaction Mechanisms

LAH-Mediated Nitrile Reduction

LAH reduces nitriles to primary amines via a two-step mechanism:

  • Nucleophilic Attack : LAH’s hydride ion attacks the electrophilic carbon of the nitrile group, forming an aldimine intermediate.
  • Hydrolysis : The intermediate reacts with water to yield the primary amine.

The reaction’s efficiency depends on the electron-withdrawing effect of the 4-chlorophenyl group, which polarizes the nitrile bond.

Acid-Base Chemistry in Salt Formation

Protonation of the amine group by HCl forms a stable ammonium chloride salt, which crystallizes due to decreased solubility in nonpolar solvents.

Optimization Strategies

Temperature Control

Maintaining 0°C during LAH addition minimizes side reactions, while room-temperature stirring ensures complete reduction.

Solvent Selection

Anhydrous THF optimizes LAH reactivity, whereas ethanol or dichloromethane facilitates salt crystallization.

Comparative Analysis of Methods

Method Advantages Limitations
LAH Reduction High yield (71%), simplicity Requires inert conditions
Hydrochloride Formation Enhanced stability Lower solubility in organics

Industrial Applications

Scalable production employs continuous flow reactors for LAH reductions, reducing hazardous intermediate handling. Patent WO2009057133A2 highlights the recovery of byproducts like benzylamine, improving cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine exhibits several biological activities, which may include:

  • Antidepressant Effects : Similar to sibutramine, this compound may modulate the reuptake of norepinephrine and serotonin in the central nervous system, suggesting potential use in treating mood disorders.
  • Neurotransmitter Interaction : Initial studies indicate interactions with various neurotransmitter receptors, which could influence appetite control and mood regulation .

Applications in Medicinal Chemistry

The compound's applications are primarily focused on its potential as a therapeutic agent. Some key areas include:

  • Drug Development : Its ability to interact with neurotransmitter systems positions it as a candidate for developing new antidepressants or appetite suppressants.
  • Pharmacological Studies : Research into its mechanism of action can provide insights into the treatment of neurological disorders such as depression and anxiety .

Synthetic Pathways

The synthesis of this compound typically involves several steps, allowing for modifications that can enhance its biological activity or alter pharmacokinetic properties. Key methods include:

  • Amine Reactions : The amine functional group allows for various chemical reactions that can modify the compound for specific applications in drug design.

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Antidepressant Activity : A study demonstrated that compounds similar to this amine exhibited significant antidepressant-like effects in animal models, indicating its potential efficacy in treating mood disorders .
  • Neurotransmitter Modulation : Research has shown that this compound may influence serotonin and norepinephrine levels, similar to established antidepressants.
  • Receptor Interaction Studies : Molecular docking studies suggest that this compound has a favorable binding affinity to specific neurotransmitter receptors, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Varied Aromatic Substituents

1-[(4-Methylphenyl)methyl]cyclobutan-1-amine ()
  • Molecular Formula : C₁₂H₁₇N
  • Key Differences : Replaces the 4-chlorophenyl group with a 4-methylphenyl substituent.
  • Implications :
    • The methyl group is electron-donating, increasing the aromatic ring’s electron density compared to the electron-withdrawing chlorine. This may enhance lipophilicity (higher LogP) but reduce polarity.
    • The hydrochloride salt (CID 24259149) suggests improved solubility in acidic conditions compared to the free base .
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine ()
  • Molecular Formula : C₁₁H₁₄FN
  • Key Differences : Substitutes chlorine with fluorine and introduces an N-methyl group.
  • N-methylation reduces amine basicity, which could decrease protonation at physiological pH and affect membrane permeability .
1-(4-Chloro-3-methylphenyl)cyclobutan-1-amine ()
  • Molecular Formula : C₁₁H₁₄ClN
  • Key Differences : Adds a methyl group at the 3-position of the phenyl ring.
  • Implications :
    • Steric hindrance from the methyl group may restrict rotational freedom, influencing binding to molecular targets.
    • The methyl group could modulate metabolic pathways, such as oxidation or conjugation .

Cyclohexane vs. Cyclobutane Core Structures

1-(4-Chlorobenzyl)cyclohexan-1-amine ()
  • Molecular Formula : C₁₃H₁₈ClN
  • Key Differences : Cyclohexane ring replaces cyclobutane.
  • Increased molecular weight (223.74 g/mol) may affect pharmacokinetic properties, such as absorption and distribution .

Non-Cyclic Structural Analogs

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine ()
  • Molecular Formula : C₁₂H₁₈ClN
  • Key Differences : Branched aliphatic chain instead of a cyclobutane ring.
  • Implications: Greater conformational flexibility may enhance interaction with diverse receptors but reduce selectivity.

Substituent Position and Functional Group Variations

N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine ()
  • Molecular Formula : C₁₃H₁₈ClN
  • Key Differences : Additional methyl groups on the phenyl ring and cyclobutane.
  • Implications :
    • Enhanced lipophilicity and steric effects may improve blood-brain barrier penetration but reduce aqueous solubility.
    • Methyl groups could act as metabolic blockers, extending half-life .

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances the aromatic ring’s polarity compared to methyl or fluorine, influencing solubility and receptor interactions.
  • Ring Strain : Cyclobutane’s high angle strain may increase reactivity or limit binding to rigid biological targets compared to cyclohexane analogs.
  • Metabolic Considerations : Fluorine and methyl substituents can block oxidative metabolism, while branched chains may alter clearance rates.

Biological Activity

1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine, also known as its hydrochloride form, is a compound of significant interest in medicinal chemistry. This article discusses its biological activity, potential therapeutic applications, and the mechanisms through which it may exert its effects.

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 232.15 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a 4-chlorobenzyl group, which contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its potential antidepressant effects. Similar to sibutramine, it may modulate the reuptake of norepinephrine and serotonin in the central nervous system, influencing mood and appetite control.

Key Biological Activities

  • Antidepressant Effects : Potential modulation of neurotransmitter levels.
  • Neurotransmitter Interaction : Initial studies suggest interactions with various neurotransmitter receptors, although specific binding affinities and mechanisms remain to be fully elucidated.

The exact mechanism of action for this compound is not completely understood. However, its amine functional group allows it to undergo typical reactions associated with amines, which can be significant for drug design and synthesis. It is hypothesized that the compound's activity may involve:

  • Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit norepinephrine and serotonin transporters.
  • Receptor Modulation : Potential interaction with adrenergic and serotonergic receptors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochlorideC11_{11}H14_{14}ClFContains fluorine; potential differences in receptor affinity.
(1RS)-1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochlorideC12_{12}H16_{16}ClNMore complex structure; may exhibit different pharmacological properties.
1-(Phenyl)cyclobutan-1-amineC10_{10}H13_{13}NLacks chlorine substitution; differing biological activity.

The structural features of this compound may influence its binding affinity and selectivity towards various biological targets, making it a valuable candidate for further research.

Antidepressant Activity

A study conducted on the effects of this compound indicated significant antidepressant-like behavior in animal models. The compound demonstrated a reduction in immobility time in forced swim tests, suggesting enhanced serotonergic activity .

Cytotoxicity Studies

While primarily studied for its antidepressant effects, preliminary cytotoxicity assays have indicated that this compound may also exhibit selective cytotoxicity against certain cancer cell lines. For instance, preliminary data suggest an IC50_{50} value of less than 10 µM against A549 cells (human lung adenocarcinoma), indicating potential anti-cancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with cyclobutanone derivatives. For example, cyclobutanone can undergo a nucleophilic substitution with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the cyclobutyl intermediate.

  • Step 2 : Introduce the amine group via reductive amination or Curtius rearrangement. For reductive amination, use NaBH₃CN or H₂/Pd-C with ammonium acetate .

  • Critical factors : Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics. Elevated temperatures (80–100°C) improve substitution rates but may promote side reactions.

    • Data Table :
RouteYield (%)Purity (HPLC)Key Reference
Nucleophilic substitution + reductive amination62–68>95%Adapted from
Curtius rearrangement45–5090%General cyclobutane synthesis

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • Methodology :

  • ¹H NMR : The cyclobutane ring protons exhibit distinct splitting patterns (e.g., ABX systems at δ 2.5–3.5 ppm). The 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) due to para-substitution .
  • IR : A strong absorption band near 3350 cm⁻¹ confirms the NH₂ group. The C-Cl stretch appears at 750–800 cm⁻¹ .
  • MS : Molecular ion peak at m/z 195.6 (C₁₀H₁₂ClN⁺) with fragmentation patterns (e.g., loss of NH₂ group at m/z 178.5) .

Q. What computational methods (e.g., DFT) are suitable for predicting the stability and reactivity of this compound?

  • Approach :

  • Use Gaussian or ORCA software for geometry optimization at the B3LYP/6-31G(d) level.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The 4-chlorophenyl group lowers LUMO energy, enhancing electrophilicity .
  • Calculate strain energy of the cyclobutane ring (~25–30 kcal/mol) to assess reactivity in ring-opening reactions .

Advanced Research Questions

Q. How does steric strain in the cyclobutane ring influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic insight :

  • The cyclobutane ring’s angle strain increases activation energy for transmetallation. Use bulky ligands (e.g., SPhos) to stabilize the transition state.
  • Para-substituted chlorophenyl groups direct coupling to the less hindered position (meta to Cl). DFT studies show a 1.3 kcal/mol preference for meta coupling .

Q. What contradictions exist in reported kinetic data for oxidation reactions involving this compound, and how can they be resolved?

  • Case study : Permanganate oxidation in acidic vs. alkaline media:

  • Acidic conditions : Follows first-order kinetics in [H⁺], producing chlorobenzaldehyde as the major product (80% yield) .
  • Alkaline conditions : Zero-order dependence on [OH⁻], yielding cyclobutanone derivatives. Contradictions arise from competing pathways (C-N vs. C-C bond cleavage).
    • Resolution : Use isotopic labeling (¹⁸O) to track oxygen incorporation and in situ Raman spectroscopy to identify intermediates .

Q. How can this compound serve as a precursor for bioactive molecules targeting neurological receptors (e.g., cannabinoid or serotonin receptors)?

  • Strategy :

  • Step 1 : Functionalize the amine group with sulfonamide or urea moieties to enhance blood-brain barrier permeability.

  • Step 2 : Screen derivatives using molecular docking (AutoDock Vina) against CB1 (cannabinoid) or 5-HT2A (serotonin) receptors.

  • Example : Analogous cyclopropane amines show Ki values < 100 nM for CB1 .

    • Data Table :
DerivativeTarget ReceptorKi (nM)Source
N-Sulfonyl derivativeCB185Adapted from
N-Benzoyl derivative5-HT2A120

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